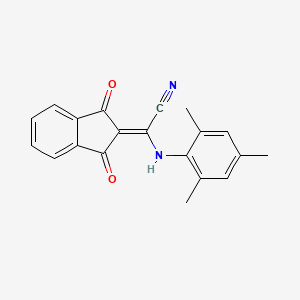
2-(1,3-dioxoinden-2-ylidene)-2-(2,4,6-trimethylanilino)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-dioxoinden-2-ylidene)-2-(2,4,6-trimethylanilino)acetonitrile is an organic compound with a complex structure that includes an indene core and a trimethylaniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoinden-2-ylidene)-2-(2,4,6-trimethylanilino)acetonitrile typically involves the following steps:
Formation of the Indene Core: The indene core can be synthesized through a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Trimethylaniline Moiety: The trimethylaniline group can be introduced through a nucleophilic substitution reaction, where the indene core reacts with 2,4,6-trimethylaniline in the presence of a base such as sodium hydride.
Formation of the Acetonitrile Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
2-(1,3-dioxoinden-2-ylidene)-2-(2,4,6-trimethylanilino)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced products with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the original ones.
科学的研究の応用
2-(1,3-dioxoinden-2-ylidene)-2-(2,4,6-trimethylanilino)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 2-(1,3-dioxoinden-2-ylidene)-2-(2,4,6-trimethylanilino)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
2-(1,3-dioxoinden-2-ylidene)-2-(anilino)acetonitrile: Similar structure but lacks the trimethyl groups on the aniline moiety.
2-(1,3-dioxoinden-2-ylidene)-2-(2,4-dimethylanilino)acetonitrile: Similar structure with two methyl groups on the aniline moiety instead of three.
Uniqueness
2-(1,3-dioxoinden-2-ylidene)-2-(2,4,6-trimethylanilino)acetonitrile is unique due to the presence of the trimethylaniline group, which can influence its chemical reactivity and biological activity. The additional methyl groups may enhance its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability.
特性
IUPAC Name |
2-(1,3-dioxoinden-2-ylidene)-2-(2,4,6-trimethylanilino)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-11-8-12(2)18(13(3)9-11)22-16(10-21)17-19(23)14-6-4-5-7-15(14)20(17)24/h4-9,22H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWHSCMIZKSXFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
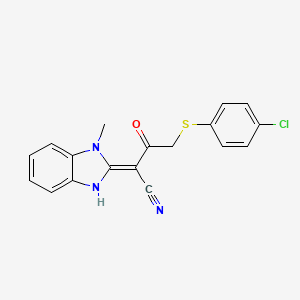

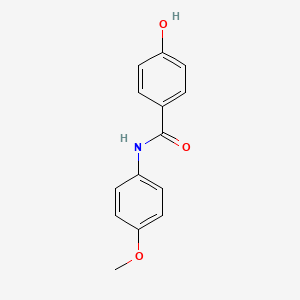
![Ethyl 4-[2-(diethylamino)ethylamino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7746144.png)
![6-methyl-5-phenyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7746147.png)
![1-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)thieno[2,3-d]pyrimid in-4-ylsulfanyl]-1-ethanone](/img/structure/B7746156.png)
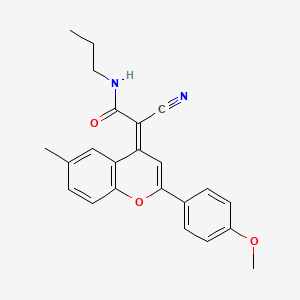
![4-[[6-Methyl-5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]methyl]benzoic acid](/img/structure/B7746165.png)
![2-[2-chloro-5-(trifluoromethyl)anilino]-2-(1,3-dioxoinden-2-ylidene)acetonitrile](/img/structure/B7746173.png)

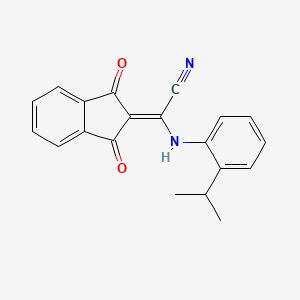
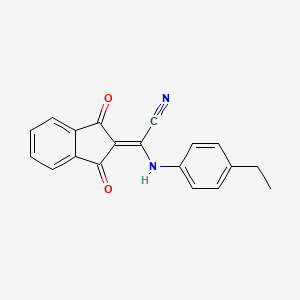
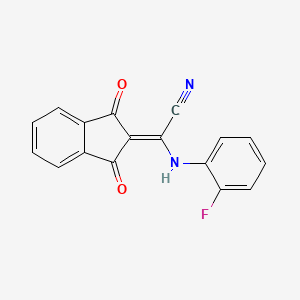
![[3-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)phenyl]-hydroxy-oxoazanium](/img/structure/B7746218.png)
